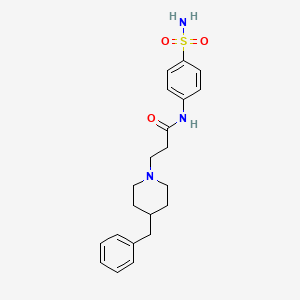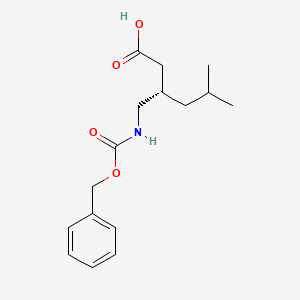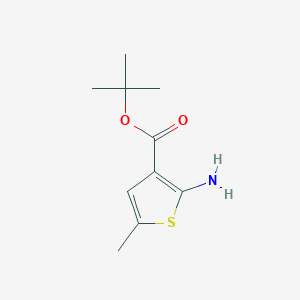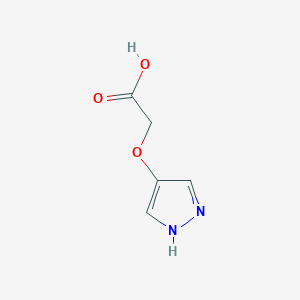
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a propanamide moiety linked to a sulfamoylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the propanamide linkage through an amide coupling reaction. The sulfamoylphenyl group is then attached using sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the benzyl or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may interact with receptors or enzymes, while the sulfamoylphenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide
- 3-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)propanamide
- 3-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)propanamide
Uniqueness
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C21H27N3O3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C21H27N3O3S/c22-28(26,27)20-8-6-19(7-9-20)23-21(25)12-15-24-13-10-18(11-14-24)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25)(H2,22,26,27) |
InChIキー |
GYMZSAGPGBSTDC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)
![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)

![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)



